N-(3-Oxohexanoyl)homoserine lactone

Catalog No.
S536540
CAS No.
76924-95-3
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Oxohexanoyl)homoserine lactone

CAS Number

76924-95-3

Product Name

N-(3-Oxohexanoyl)homoserine lactone

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexanamide

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)

InChI Key

YRYOXRMDHALAFL-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(=O)NC1CCOC1=O

Solubility

Soluble in DMSO

Synonyms

3-oxo-C6-AHL, AI-1 lactone, autoinducer 1, luciferase autoinducer, N-(3-oxohexanoyl)-3-aminodihydro-2(3H)-furanone, N-(3-oxohexanoyl)homoserine lactone, N-(beta-ketocaproyl)homoserine lactone, N-3-oxohexanoyl-L-homoserine lactone, OHHL-N, VAI-1

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O

Description

The exact mass of the compound N-(3-Oxohexanoyl)homoserine lactone is 213.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of N-acyl homoserine lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]. However, this does not mean our product can be used or applied in the same or a similar way.

N-(3-Oxohexanoyl)homoserine lactone (N-(3-Oxohexanoyl)-L-homoserine lactone or N-(3-Oxohexanoyl)-DL-homoserine lactone depending on the chirality of the homoserine lactone) is a molecule belonging to the class of N-acyl homoserine lactones (AHLs). AHLs are cell-to-cel communication signals used by many bacteria [, ].

Quorum Sensing with N-(3-Oxohexanoyl)homoserine lactone

N-(3-Oxohexanoyl)homoserine lactone functions in a cell density-dependent communication system called quorum sensing [, ]. Bacteria synthesize and release AHLs into the surrounding environment. As the bacterial population grows, the concentration of AHLs in the medium increases. When the AHL concentration reaches a threshold level, it is detected by specific receptors in the bacterial cells. This triggers a coordinated regulation of gene expression, leading to changes in bacterial behavior.

N-(3-Oxohexanoyl)homoserine lactone is a signaling molecule belonging to the family of N-acyl homoserine lactones, which are crucial in bacterial quorum sensing. This compound, specifically the L-isomer, plays a significant role in regulating gene expression related to various physiological processes in bacteria, including bioluminescence and antibiotic production. The chemical structure consists of a homoserine lactone ring with a 3-oxohexanoyl side chain, giving it the formula C₁₀H₁₅NO₄ .

In A. fischeri, OHL binds to specific receptor proteins on the bacterial cell membrane. This binding triggers a cascade of cellular events that ultimately lead to the activation of genes responsible for bioluminescence production []. The exact details of the signaling pathway and the role of the ketone group in OHL's function require further investigation [].

, primarily involving its role as an autoinducer in quorum sensing. It can undergo hydrolysis to form homoserine and 3-oxohexanoic acid. Additionally, it can interact with specific receptors in bacteria to modulate gene expression related to virulence factors and secondary metabolite production, such as carbapenem antibiotics in Erwinia carotovora and bioluminescence in Vibrio fischeri .

This compound exhibits significant biological activity as an autoinducer in quorum sensing systems among various Gram-negative bacteria. It has been shown to regulate the production of carbapenem antibiotics and is involved in the luminescence of marine bacteria. The L-isomer of N-(3-oxohexanoyl)homoserine lactone is particularly potent, with a lower induction threshold compared to its D-isomer, indicating its crucial role in bacterial communication and behavior .

N-(3-Oxohexanoyl)homoserine lactone can be synthesized through several methods:

  • Chemical Synthesis: This involves the reaction of homoserine lactone with acylating agents to introduce the 3-oxohexanoyl group.
  • Biological Synthesis: Certain bacterial strains can naturally produce this compound through enzymatic pathways involving acyl-Homoserine lactone synthases.
  • Total Synthesis: Advanced organic synthesis techniques can yield this compound with high purity and yield, often involving multiple steps of functional group transformations .

N-(3-Oxohexanoyl)homoserine lactone has several applications:

  • Research Tool: It serves as a model compound for studying quorum sensing mechanisms in bacteria.
  • Antibiotic Production: It is utilized in studies aiming to enhance the production of carbapenem antibiotics by modulating gene expression.
  • Biotechnological

Interaction studies have revealed that N-(3-oxohexanoyl)homoserine lactone interacts with specific receptors that trigger downstream signaling pathways leading to changes in gene expression. For instance, it has been shown to influence the expression of genes responsible for antibiotic synthesis and virulence factors in Erwinia carotovora and other bacteria. These studies often employ bioreporters that respond to changes in signaling molecule concentrations, providing insights into the dynamics of bacterial communication .

N-(3-Oxohexanoyl)homoserine lactone shares structural similarities with other N-acyl homoserine lactones but possesses unique characteristics due to its specific acyl chain length and functional groups. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-Hexanoyl-homoserine lactoneC₉H₁₅NO₃Shorter acyl chain; involved in different QS systems
N-Octanoyl-homoserine lactoneC₁₁H₁₉NO₃Longer acyl chain; affects different bacterial species
N-Decanoyl-homoserine lactoneC₁₃H₂₃NO₃Even longer acyl chain; alters QS dynamics significantly
N-(3-Hydroxyoctanoyl)-homoserine lactoneC₁₂H₂₃NO₄Contains a hydroxyl group; influences different pathways

N-(3-Oxohexanoyl)homoserine lactone is unique due to its specific role in regulating antibiotic biosynthesis and its structural configuration that enhances its efficacy as an autoinducer compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

213.10010796 g/mol

Monoisotopic Mass

213.10010796 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(3-oxohexanoyl)homoserine lactone

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-15

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